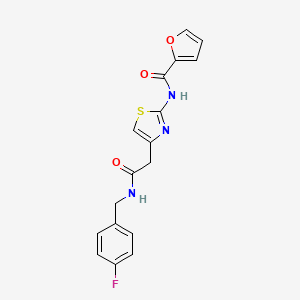

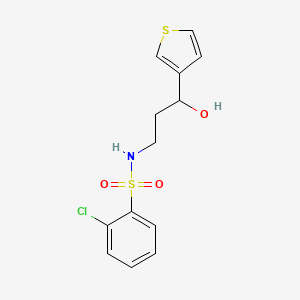

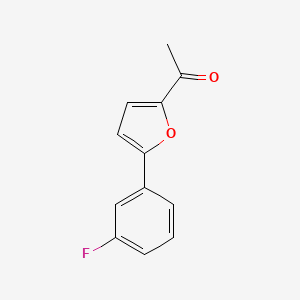

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a furan-carboxamide derivative. Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus. These compounds have been the subject of research due to their significant antiviral activities. The systematic structure–activity relationship (SAR) studies of these derivatives have shown that the substitution pattern on the heterocyclic moiety can greatly influence their biological activity .

Synthesis Analysis

The synthesis of furan-carboxamide derivatives, such as the one , typically involves the use of heterocyclic moieties that are substituted to enhance biological activity. Although the specific synthesis of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is not detailed in the provided papers, similar compounds have been synthesized using various coupling methodologies. For instance, thiazolidine-2,4-dione carboxamide derivatives were synthesized using OxymaPure/N,N′-diisopropylcarbodimide coupling methodology . This suggests that similar methods could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is crucial for their biological activity. The SAR studies indicate that specific substitutions on the furan or thiophene ring can significantly affect the compound's efficacy against the H5N1 virus. For example, the presence of a 2,5-dimethyl-substituted heterocyclic moiety has been shown to be beneficial for anti-influenza activity . While the exact molecular structure analysis of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is not provided, it can be inferred that the presence of the 4-fluorobenzyl group and the thiazol moiety may play a role in its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of furan-carboxamide derivatives are essential for creating compounds with desired biological properties. The specific chemical reactions that lead to the formation of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide are not described in the provided papers. However, it is known that the introduction of various functional groups through chemical reactions can modulate the antimicrobial and antifungal activities of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which are important for their biological function and potential therapeutic application. The provided papers do not offer specific details on the physical and chemical properties of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide. However, the antimicrobial and antifungal activities of related compounds suggest that these derivatives have the necessary properties to interact with biological targets .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One study highlights the synthesis and investigation of a thiazole-based heterocyclic amide, closely related to the specified compound, for its antimicrobial activity. The compound exhibited significant activity against a range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi. The study emphasizes the compound's potential for further pharmacological and medical applications due to its antimicrobial properties Şukriye Çakmak et al., 2022.

Influenza A Virus Inhibition

Research on furan-carboxamide derivatives has identified a novel series of compounds as potent inhibitors of the H5N1 influenza A virus. Systematic structure-activity relationship studies revealed the significance of the 2,5-dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity. This discovery opens avenues for developing new antiviral agents based on furan-carboxamide scaffolds Yu Yongshi et al., 2017.

Antituberculosis Activity

Another application involves the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds structurally related to the given chemical. These compounds were evaluated for their antituberculosis activity and cytotoxicity, with some showing promising results against Mycobacterium tuberculosis. The study supports the potential use of these compounds in developing new antituberculosis therapies V. U. Jeankumar et al., 2013.

Cancer Cell Line Inhibition

Further research into benzo[d]thiazole-2-carboxamide derivatives has identified compounds with cytotoxic activity against various cancer cell lines, indicating potential as epidermal growth factor receptor (EGFR) inhibitors. This study suggests the viability of these compounds in cancer treatment, particularly for cancers with high EGFR expression Lan Zhang et al., 2017.

Mecanismo De Acción

The compound was evaluated for its anticancer activity using the (3- (4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium (MTT) assay method . The molecular docking study was performed for representative compounds against two targets, epidermal growth factor receptor (EGFR) and tubulin in colchicine binding site to assess their binding affinities .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c18-12-5-3-11(4-6-12)9-19-15(22)8-13-10-25-17(20-13)21-16(23)14-2-1-7-24-14/h1-7,10H,8-9H2,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSXIPTWDOERHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate](/img/structure/B3006061.png)

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/no-structure.png)

![(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3006069.png)

![2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B3006072.png)

![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3006080.png)

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B3006081.png)